molecular formula C15H23BN2O4 B1322361 (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid CAS No. 937048-39-0

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid

Cat. No. B1322361
M. Wt: 306.17 g/mol
InChI Key: JBOOIEDHOGPRIZ-UHFFFAOYSA-N
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Description

The compound (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is a chemical that features both a piperazine and a boronic acid group. This combination is of interest due to the potential for novel biological activity. Piperazine derivatives, when linked with boronic acids, have been shown to be promising candidates as biologically active compounds .

Synthesis Analysis

The synthesis of piperazine derivatives, including those with boronic acid groups, can be achieved through various methods. One approach involves the reaction of alkenyl, aryl, and heteroaryl boronic acids with 1,2-diamines and glyoxylic acid to yield piperazinones in a single step . Another method includes the activation of carboxylic acids with tert-butyl carbonates, leading to the formation of active esters that can react with amines to produce amides or peptides . Additionally, the synthesis of related compounds, such as ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, has been optimized to achieve good yields, indicating the potential for efficient synthesis of similar piperazine-boronic acid derivatives .

Molecular Structure Analysis

The molecular and crystal structures of benzyl piperazine derivatives of boronic acids have been investigated, revealing several structural features that contribute to their biological activity potential. Techniques such as Hirshfeld surface analysis and hydrogen bond energy estimation have been employed to study these compounds . Furthermore, the crystal structure of a related nitrogenous compound containing a piperazine moiety has been determined by X-ray diffraction, and its molecular structure has been optimized using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Piperazine derivatives of boronic acids can participate in various chemical reactions due to their bifunctional nature. The boronic acid group can undergo reactions typical of organoboronic acids, while the piperazine ring can engage in reactions characteristic of amines. The synthesis of these compounds often involves amination-reduction reactions, as well as esterification and peptide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives of boronic acids are influenced by the presence of the tert-butoxycarbonyl group and the boronic acid moiety. These groups affect the solubility, reactivity, and overall stability of the compounds. The tert-butoxycarbonyl group, in particular, is a common protecting group in peptide synthesis, which can be removed under acidic conditions to reveal the free amine . The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is a key feature in the development of sensors and in the field of molecular recognition .

Scientific Research Applications

  • Pharmaceutical Research
    • This compound has been mentioned in the context of pharmaceutical research . It’s used in the synthesis of novel compounds that act as inhibitors of phosphodiesterase type IV (PDE4) and as antagonists of muscarinic acetylcholine receptors (mAChRs) . These compounds are being studied for their potential in the treatment and/or prophylaxis of respiratory diseases, including anti-inflammatory and/or allergic diseases such as chronic obstructive pulmonary disease (COPD), asthma, rhinitis (e.g., allergic rhinitis), atopic dermatitis, or psoriasis .
  • Chemical Synthesis
    • This compound is often used as a building block in chemical synthesis . For example, it can be used in the synthesis of tetracycline derivatives .
  • Chemical Synthesis
    • This compound is often used as a building block in chemical synthesis . For example, it can be used in the synthesis of tetracycline derivatives .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOOIEDHOGPRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625391
Record name {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid

CAS RN

937048-39-0
Record name {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate (3.8 g, 11.14 mmol, 1.00 equiv) in toluene/tetrahydrofuran=1:1 (40 mL). This was followed by the addition of n-BuLi (4.9 mL, 2.5M/L) dropwise with stirring at −70° C. The resulting solution was stirred for 30 min at −70° C. To this was added triisopropyl borate (2.5 g, 13.30 mmol, 1.19 equiv) dropwise with stirring at −70° C. The mixture was warmed to 0° C., the reaction was then quenched by the addition of 13 mL of saturated ammonium chloride and 3.4 mL of water. Phosphoric acid (85 wt %, 1.5 g, 1.2 equiv) was added and the mixture was stirred for 30 min. The organic layer was separated and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was dissolved in 20 mL of toluene. The product was precipitated by the addition of 80 mL of heptane. The solids were washed with 20 mL of heptane and collected by filtration. This resulted in 2.9 g (85%) of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid as a white solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To the 4-tert-Butyloxycarbonyl-1-(3-bromophenyl)piperazine from Step 1 (118.30 g, 346.9 mmol) in tetrahydrofuran/toluene (1/1, 1.5 L) at −78° C. under nitrogen was added n-butyllithium (2.5M, 160 mL, 398.9 mmol) dropwise and the resulting reaction mixture was stirred at −78° C. for 20 minutes. Triisopropyl borate (96.4 mL, 416.3 mmol) was added dropwise and the reaction was warmed to 0° C. and stirred for 2 hours. Aqueous saturated ammonium chloride (400 mL), water (100 mL) and 1 equivalent of H3PO4 (20 mL) were added and the mixture was stirred for 15 minutes and then concentrated to a volume of approximately 200 mL (at which stage the mixture became bluish and a precipitate formed). The mixture was slowly diluted with heptane (800 mL) and the resulting suspension was stirred overnight. The suspension was filtered, the solid was washed with heptane and dried to afford the title boronic acid.
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran toluene
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
96.4 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Suebsuwong, B Dai, DM Pinkas… - European journal of …, 2020 - Elsevier
Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of nucleotide-binding oligomerization domain (NOD) cell signaling that has been implicated in various chronic …
Number of citations: 14 www.sciencedirect.com

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